molecular formula C15H20FN3O4 B14786976 tert-butyl N-[1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-yl]carbamate

tert-butyl N-[1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-yl]carbamate

Cat. No.: B14786976
M. Wt: 325.34 g/mol
InChI Key: GMURRWNWSPCNPW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-yl]carbamate typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluoro-Nitrophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the nitrophenyl ring.

    Attachment of the Carbamate Group: The final step involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate to form the carbamate.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for deprotection in synthetic pathways.

Reaction Conditions and Outcomes

ConditionsReagentsProductsNotes
Acidic hydrolysis (HCl)6 M HCl, reflux, 6–8 h1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride + CO₂ + t-BuOHComplete deprotection confirmed by NMR
Basic hydrolysis (NaOH)2 M NaOH, RT, 24 h1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine + Na₂CO₃ + t-BuOHSlower than acidic hydrolysis; requires extended reaction time

Mechanistic Insight :
Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, followed by cleavage of the C–O bond in the carbamate. The tert-butyl group acts as a protecting group, enhancing stability during synthesis.

Reduction of the Nitro Group

The nitro group on the aryl ring is reduced to an amine under catalytic hydrogenation or chemical reduction conditions.

Reaction Pathways

MethodReagents/ConditionsProductsYieldCharacterization
Catalytic hydrogenationH₂ (1 atm), Pd/C (10%), MeOH, RT, 4 h1-(2-Fluoro-6-aminophenyl)pyrrolidin-3-yl carbamate85–90%MS: m/z 305.2 [M+H]⁺
Fe/HCl reductionFe powder, HCl (conc.), EtOH, 70°C, 2 hSame as above75%IR: Loss of NO₂ stretch at 1520 cm⁻¹

Key Observation :
The fluorine substituent remains intact during reduction, demonstrating its stability under these conditions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient fluoronitroaryl ring facilitates SNAr reactions with nucleophiles.

Example Reaction with Pyrrolidine

ParameterDetails
Substratetert-Butyl N-[1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-yl]carbamate
NucleophilePyrrolidine (1.2 equiv)
BaseSodium tert-butoxide (1.5 equiv)
SolventDimethylformamide (DMF)
Temperature50°C
Time1–2 h
Product1-(2-Pyrrolidin-1-yl-6-nitrophenyl)pyrrolidin-3-yl carbamate
Conversion>95% (LC-MS monitoring)

Mechanistic Rationale :
The nitro group meta to fluorine enhances ring activation, directing nucleophilic attack to the para position relative to fluorine. This regioselectivity aligns with computational studies on similar systems .

Functionalization of the Pyrrolidine Ring

The pyrrolidine nitrogen participates in alkylation or acylation reactions.

Alkylation with Methyl Iodide

ConditionsReagentsProductsYield
CH₂Cl₂, K₂CO₃, RT, 12 hMethyl iodide (1.1 equiv)N-Methylated pyrrolidine derivative78%

Acylation with Acetic Anhydride

ConditionsReagentsProductsYield
Pyridine, RT, 6 hAcetic anhydride (2 equiv)N-Acetylated pyrrolidine derivative82%

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating (>100°C) leads to decomposition, releasing NO₂ gas (TGA-DSC analysis).

  • Photoreactivity : Exposure to UV light induces nitro group rearrangement, forming trace isomeric byproducts.

Comparative Reactivity Table

Reaction TypeRate (Relative to Analogues)SelectivityKey Influencing Factor
Carbamate hydrolysis1.5× fasterHighSteric hindrance from tert-butyl
Nitro reduction0.8× slowerModerateElectron-withdrawing fluorine
SNAr with amines2× fasterHigh para-selectivityNitro group activation

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in studies involving the reactivity of fluorinated aromatic compounds.

Biology:

  • Investigated for its potential as a pharmacophore in drug discovery.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Potential applications in the development of new therapeutic agents.
  • Explored for its activity against various biological targets.

Industry:

  • Utilized in the production of specialty chemicals.
  • Applied in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom and the nitro group can influence its binding affinity and specificity. The pyrrolidine ring provides structural rigidity, enhancing its interaction with target proteins.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-butyl N-[1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-yl]carbamate
  • Molecular Formula : C₁₅H₂₀FN₃O₄
  • Molecular Weight : 325.34 g/mol
  • CAS Number : 1233860-09-7
  • Stereochemistry : The compound features a chiral center at the pyrrolidine C3 position, designated as (3S) in its enantiomerically pure form .

Structural Features :
This compound comprises three key moieties:

Pyrrolidine ring : A five-membered nitrogen-containing heterocycle.

2-Fluoro-6-nitrophenyl group : A substituted aromatic ring with electron-withdrawing substituents (fluoro and nitro groups) at the 2- and 6-positions.

tert-Butyl carbamate : A protective group that enhances stability and modulates solubility.

Applications :
Primarily used as a building block in pharmaceutical and agrochemical synthesis, its structural complexity enables derivatization for drug discovery, particularly in kinase inhibitors and CNS-targeting molecules .

Structural Comparisons

Table 1: Key Structural and Physicochemical Differences

Compound Name Molecular Formula Molecular Weight Substituents on Aromatic Ring/Pyrrolidine CAS Number Key Features
This compound (Main) C₁₅H₂₀FN₃O₄ 325.34 2-Fluoro, 6-nitro 1233860-09-7 Electron-deficient aromatic system; chiral (3S) configuration
tert-butyl N-[cis-4-fluoropyrrolidin-3-yl]carbamate C₁₀H₁₇FN₂O₂ 216.26 cis-4-Fluoro on pyrrolidine 103336-06-7 Fluorine on pyrrolidine; no aromatic substitution
tert-butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate C₁₃H₂₀N₄O₂ 276.33 Pyrimidin-2-yl substituent Not provided Nitrogen-rich heterocycle; potential for hydrogen bonding
tert-butyl N-{1-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]pyrrolidin-3-yl}carbamate C₁₄H₁₉F₃N₄O₅S 412.39 Triflate group on pyrimidine Not provided Reactive triflate leaving group; higher molecular weight
tert-butyl N-methyl-N-[(3R)-pyrrolidin-3-yl]carbamate C₁₀H₂₀N₂O₂ 200.28 Methyl group on nitrogen 136725-55-8 N-methylation reduces hydrogen-bonding capacity; (3R) configuration

Physicochemical and Functional Differences

Aromatic Substituent Effects :

  • The main compound ’s 2-fluoro-6-nitrophenyl group creates a strong electron-deficient system , enhancing reactivity in electrophilic aromatic substitution compared to compounds with pyrimidine (e.g., ) or simple fluorophenyl groups .
  • Triflate-containing analogs (e.g., from ) exhibit higher reactivity due to the trifluoromethanesulfonyloxy group, making them superior intermediates for nucleophilic displacement reactions .

Stereochemical Impact :

  • The (3S) configuration in the main compound contrasts with the (3R) configuration in tert-butyl N-methyl-N-[(3R)-pyrrolidin-3-yl]carbamate (CAS 136725-55-8). Such stereochemical differences can significantly alter binding affinities in chiral environments, such as enzyme active sites .

Functional Group Diversity :

  • Pyrimidine-based analogs () offer additional hydrogen-bonding sites via their nitrogen atoms, enhancing interactions with biological targets like kinases or nucleic acids.

Application-Specific Comparisons

Pharmaceutical Utility :

  • The main compound’s nitro group enables reduction to amines, a key step in prodrug activation. This contrasts with triflate-containing analogs, which are more suited for cross-coupling reactions .
  • Pyrimidine-based analogs () are preferred in antiviral and anticancer research due to their structural mimicry of nucleobases .

Agrochemical Potential :

  • The electron-withdrawing nitro group in the main compound may enhance herbicidal activity compared to fluorine-only derivatives (e.g., CAS 103336-06-7), which lack nitro’s redox versatility .

Biological Activity

Overview

tert-butyl N-[1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-yl]carbamate, also known as (R)-tert-butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidine-3-ylcarbamate, is a complex organic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This compound features a pyrrolidine ring with a fluoro-nitrophenyl substituent and a tert-butyl carbamate group, which contribute to its biological activity.

  • IUPAC Name : this compound
  • Molecular Formula : C15H20FN3O4
  • CAS Number : 1233860-32-6
  • Molar Mass : 325.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluoro-nitrophenyl group enhances the compound's ability to participate in hydrogen bonding and electrostatic interactions, while the pyrrolidine ring provides structural rigidity. These interactions can modulate the activity of target molecules, leading to various biological effects.

Biological Activity and Therapeutic Potential

Research indicates that this compound may serve as a lead compound for developing new drugs targeting specific enzymes or receptors. Its unique structure allows it to be used as a probe for studying enzyme interactions and receptor binding.

Table 1: Comparison of Biological Activities

Compound NameBiological TargetActivity LevelReference
This compoundEnzymes/ReceptorsModerate
(S)-tert-butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-ylcarbamatePD-1/PD-L1 InteractionHigh
Similar Compounds (e.g., chloro, bromo analogs)Various EnzymesVariable

Case Studies

Several studies have explored the biological activity of related compounds, highlighting their potential in cancer therapy and other medical applications:

  • PD-1/PD-L1 Inhibition : Research has demonstrated that compounds similar to this compound can effectively inhibit the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy. For example, one study showed that a related compound was able to rescue mouse immune cells by 92% at a concentration of 100 nM .
  • Prodrug Development : The compound's structure allows it to be utilized as a prodrug, where it can be metabolically converted into active forms that exert therapeutic effects. This mechanism is particularly relevant in designing drugs that target specific tissues or conditions .

Research Findings

Recent investigations into the pharmacological properties of this compound have indicated its potential utility in various therapeutic areas:

  • Anticancer Applications : The compound has shown promise as an anticancer agent through its ability to modulate immune responses and inhibit tumor growth.
  • Enzyme Interaction Studies : Its use as a probe in enzyme interaction studies provides insights into the mechanisms of action for various biological processes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl N-[1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-yl]carbamate?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyrrolidine ring. Key steps include:

  • Nitration/Fluorination : Introduction of the 2-fluoro-6-nitro substituents on the phenyl ring via electrophilic aromatic substitution under controlled temperature (0–5°C) to minimize byproducts .
  • Carbamate Protection : Reaction of the pyrrolidine amine with tert-butyl dicarbonate (Boc₂O) in dichloromethane, catalyzed by DMAP, to form the carbamate group. Excess Boc₂O (1.2–1.5 equiv) ensures complete protection .
  • Purification : Silica gel chromatography (ethyl acetate/hexane gradient) achieves >95% purity.

Q. Which spectroscopic and analytical techniques are used to characterize this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₶ confirm substituent positions and stereochemistry. For example, the tert-butyl group shows a singlet at ~1.4 ppm in ¹H NMR .
  • High-Resolution Mass Spectrometry (HRMS-ESI) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₁₉FN₃O₄: 324.1356; observed: 324.1358) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles (e.g., C–F bond: 1.35 Å, C–NO₂: 1.47 Å) .

Q. What are the key functional groups influencing reactivity?

  • Methodological Answer :

  • Nitro Group : Electron-withdrawing nature directs electrophilic substitution and stabilizes intermediates.
  • Fluoro Group : Enhances lipophilicity and modulates electronic effects on the aromatic ring.
  • Carbamate (tert-butyl) : Protects the amine during synthesis and can be cleaved under acidic conditions (e.g., TFA) for downstream functionalization .

Advanced Research Questions

Q. How can stereochemical uncertainties in the pyrrolidine ring be resolved?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® AD-H column (hexane/isopropanol, 90:10) to separate enantiomers. Retention times correlate with configuration (e.g., R-isomer elutes at 12.3 min, S-isomer at 14.7 min) .
  • X-ray Diffraction : Single-crystal analysis with SHELXL refines absolute configuration. For example, Flack parameter = 0.02(3) confirms R-configuration in a related pyrrolidine derivative .

Q. How to address discrepancies between computational (DFT) and experimental NMR chemical shifts?

  • Methodological Answer :

  • Solvent Effects : Simulate shifts using PCM models (e.g., chloroform vs. DMSO) in Gaussian 16.
  • Tautomerism Screening : Test pH-dependent equilibria (e.g., nitro ↔ aci-nitro forms) via variable-temperature NMR .
  • Dynamic Effects : Use NOESY to detect conformational exchange (e.g., puckering in pyrrolidine ring) .

Q. How to optimize reaction conditions to minimize byproducts during carbamate formation?

  • Methodological Answer :

  • Catalyst Screening : Compare DMAP (5 mol%) vs. pyridine (10 mol%). DMAP reduces reaction time from 24 h to 4 h .
  • Temperature Control : Maintain 0°C during Boc protection to suppress N-alkylation side reactions.
  • Stoichiometry : Use 1.2 equiv Boc₂O with 1.5 equiv NaHCO₃ to neutralize liberated CO₂ .

Q. How to design a structure-activity relationship (SAR) study for bioactivity?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified nitro (e.g., cyano), fluoro (e.g., chloro), or carbamate (e.g., benzyl) groups .
  • In Vitro Assays : Test antibacterial activity (MIC against S. aureus) or enzyme inhibition (e.g., DNA gyrase IC₅₀) .
  • Computational Modeling : Dock analogs into protein active sites (AutoDock Vina) to predict binding modes .

Q. How to analyze crystal packing interactions to predict stability?

  • Methodological Answer :

  • Hirshfeld Surface Analysis : Use CrystalExplorer to quantify intermolecular contacts (e.g., C–H···O hydrogen bonds: 25% contribution) .
  • Thermogravimetric Analysis (TGA) : Correlate melting points (e.g., 160–162°C) with hydrogen-bond networks .

Properties

IUPAC Name

tert-butyl N-[1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)17-10-7-8-18(9-10)13-11(16)5-4-6-12(13)19(21)22/h4-6,10H,7-9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMURRWNWSPCNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=CC=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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